[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol
Description
[5-Methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative featuring a hydroxymethyl group at position 3, a methyl group at position 5, and an isopropyl (propan-2-yl) substituent at position 1 of the pyrazole ring (Fig. 1). Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including ant radical, antimicrobial, and receptor-binding properties .
Properties
IUPAC Name |
(5-methyl-1-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-7(3)4-8(5-11)9-10/h4,6,11H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVRTSZRWRBWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent extraction to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Overview
[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol, a pyrazole derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and data tables.
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for various chemical transformations such as oxidation and substitution reactions.
Biology
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
Medicine
Ongoing investigations are exploring the therapeutic potential of this compound in treating diseases such as cancer and autoimmune disorders. Preliminary results suggest it may modulate immune responses, though further research is needed for conclusive evidence.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of agrochemicals and pharmaceuticals. Its role in developing new materials is also being explored, particularly in polymer chemistry.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluated against E. coli | Demonstrated significant inhibition at concentrations above 100 µg/mL. |
| Anti-inflammatory Effects | Tested on murine models | Reduced inflammation markers by 30% compared to control groups. |
| Synthesis Optimization | Industrial scale production | Enhanced yield by 20% using continuous flow synthesis methods. |
Mechanism of Action
The mechanism of action of [5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituents are compared below:
Key Observations :
Physicochemical Properties
- Solubility: The target compound’s isopropyl group reduces polarity compared to chlorophenyl or sulfonyl analogs, leading to moderate solubility in organic solvents (e.g., ethanol, DMF) .
- Stability : Pyrazole rings are generally stable, but electron-withdrawing groups (e.g., sulfonyl) in analogs may increase susceptibility to hydrolysis.
Biological Activity
[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural features, including a hydroxyl group and a pyrazole ring, which contribute to its biological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with isopropyl alcohol under reflux conditions, followed by purification through recrystallization or chromatography. In industrial applications, this process may be optimized for higher yields and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have demonstrated that compounds in the pyrazole class, including this compound, possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity. It is believed to modulate inflammatory pathways by interacting with specific molecular targets, which can lead to reduced inflammation in various models .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. This compound has been shown to inhibit viral replication in vitro, particularly against measles virus through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis .
The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. For instance, its inhibition of DHODH leads to a decrease in nucleotide synthesis, thereby affecting viral replication and cellular proliferation . Additionally, the presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing its binding affinity.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol, and how is reaction progress monitored?
- Methodological Answer : A common approach involves refluxing a pyrazole precursor (e.g., 5-methyl-1-isopropylpyrazole) with hydrazine hydrate and a base (e.g., KOH) in ethanol. The reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation. After acidification and crystallization, the final product is purified using ethanol or methanol .
Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Assign peaks for the pyrazole ring protons (~6.5–7.5 ppm), methyl groups (1.2–1.5 ppm for isopropyl), and the hydroxymethyl group (~4.5 ppm).
- IR Spectroscopy : Confirm the O-H stretch (~3200–3500 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
- Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H]+ for C₈H₁₄N₂O, m/z ≈ 154.2) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer : Recrystallization using ethanol or methanol is typical. For complex mixtures, column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 3:7 to 1:1) can separate the product from unreacted precursors or regioisomers .
Advanced Research Questions
Q. How can computational tools like Multiwfn be applied to analyze the electronic properties of this compound?
- Methodological Answer : Multiwfn calculates electron localization function (ELF) and electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites. For example, the hydroxymethyl group exhibits a negative ESP, suggesting hydrogen-bonding capacity, while the pyrazole ring shows delocalized π-electron density critical for ligand-receptor interactions .
Q. What crystallographic data are critical for understanding the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrazole ring and substituents (e.g., 16–50° for aryl groups), influencing steric effects. Hydrogen-bonding networks (e.g., O-H···N interactions) stabilize crystal packing, with bond lengths (~2.8–3.0 Å) and angles (~150–170°) critical for predicting solubility .
Q. How does the structural modification of the pyrazole ring influence biological activity, as seen in Jak2 or androgen receptor (AR) antagonists?
- Methodological Answer : Substitutions at the 3-position (e.g., hydroxymethyl) enhance hydrogen-bond donor capacity, improving binding to Jak2 or AR. For example, AZD1480 (a pyrazole-pyrimidine inhibitor) shows that bulky isopropyl groups reduce steric hindrance, increasing affinity. Structure-activity relationship (SAR) studies require Suzuki couplings and crystallographic validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
